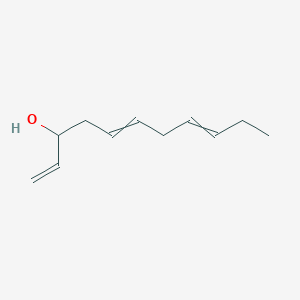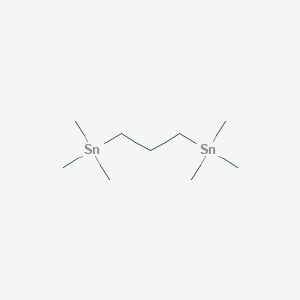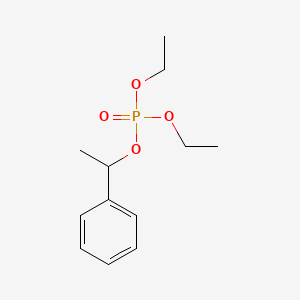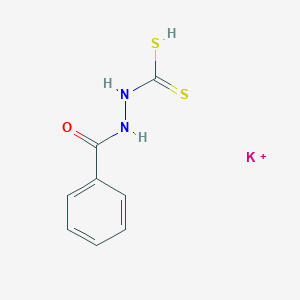
Potassium;benzamidocarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;benzamidocarbamodithioic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of potassium ions and the benzamidocarbamodithioic acid moiety, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium;benzamidocarbamodithioic acid typically involves the reaction of benzamidocarbamodithioic acid with a potassium salt. One common method is to dissolve benzamidocarbamodithioic acid in a suitable solvent, such as ethanol or water, and then add a potassium salt, such as potassium hydroxide or potassium carbonate, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient processes to ensure high yield and purity. The use of automated systems for mixing, heating, and monitoring the reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Potassium;benzamidocarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Potassium;benzamidocarbamodithioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium;benzamidocarbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Potassium thiocyanate: Shares the presence of potassium ions and sulfur-containing groups.
Benzamide: Contains the benzamide moiety but lacks the dithioic acid component.
Carbamodithioic acid derivatives: Compounds with similar dithioic acid structures but different substituents.
Uniqueness: Potassium;benzamidocarbamodithioic acid is unique due to its specific combination of potassium ions and the benzamidocarbamodithioic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
Número CAS |
38539-87-6 |
|---|---|
Fórmula molecular |
C8H8KN2OS2+ |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
potassium;benzamidocarbamodithioic acid |
InChI |
InChI=1S/C8H8N2OS2.K/c11-7(9-10-8(12)13)6-4-2-1-3-5-6;/h1-5H,(H,9,11)(H2,10,12,13);/q;+1 |
Clave InChI |
YAKVZASIJVGACX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NNC(=S)S.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


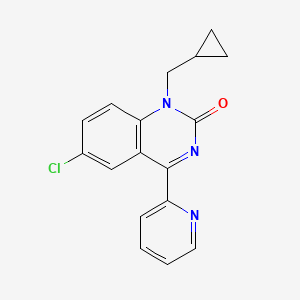

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
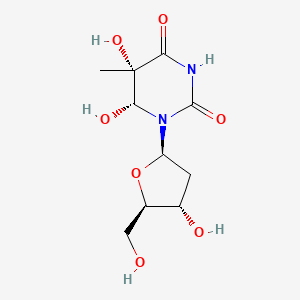
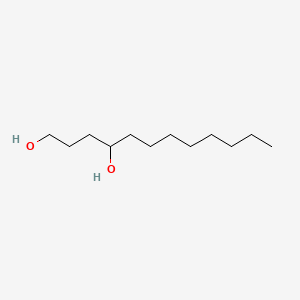
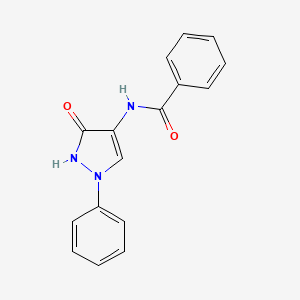
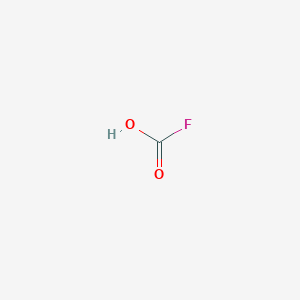
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)


